molecular formula C15H21N7O2S B2467840 N,N-dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-sulfonamide CAS No. 1226440-30-7

N,N-dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-sulfonamide

Katalognummer B2467840
CAS-Nummer: 1226440-30-7
Molekulargewicht: 363.44
InChI-Schlüssel: OCIBBGHLRGCTDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-sulfonamide, also known as compound 1, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies and has the potential to be used in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Age-related Disease Treatment

N,N-dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-sulfonamide and its analogues have been evaluated for their potential in treating age-related diseases. These compounds, possessing free radical scavenger groups and chelating groups, exhibit significant protective effects against decreased cell viability and glutathione levels induced by oxidative stress. Notably, they show promising results in the preventive treatment of cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), through their ability to bind ions and protect cells from oxidative damage (Jin, Randazzo, Zhang, & Kador, 2010).

Antimicrobial and Antifungal Applications

Several studies have synthesized new sulfonamide and amide derivatives of piperazine, incorporating the subject compound's moiety for antimicrobial activity. These derivatives have demonstrated significant in vitro activity against various bacteria and fungi, indicating their potential as antimicrobial and antifungal agents. Such compounds could lead to the development of new treatments for infectious diseases (Bhatt, Kant, & Singh, 2016).

Anticancer Research

The compound and its derivatives have also been explored for anticancer properties. Specifically, new derivatives were synthesized and tested for their antiproliferative effects against various human cancer cell lines. Among these, certain compounds exhibited notable activity, highlighting the potential for further development into anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antiviral Properties

Research into the antiviral efficacy of derivatives of this compound has shown promising results against avian paramyxo virus (AMPV-1). Certain sulfonamide derivatives have displayed higher antiviral activity compared to commercial antiviral drugs, suggesting a potential for development into novel antiviral treatments (Selvakumar, Gujjar, Subbiah, & Elango, 2018).

Molecular Docking and Computational Studies

The compound has been involved in molecular docking and computational studies to investigate its binding affinity and potential as a COVID-19 treatment. Antimalarial sulfonamides, including derivatives of this compound, have been evaluated for their interaction with the main protease of SARS-CoV-2, revealing insights into the mechanism of action and potential therapeutic applications (Fahim & Ismael, 2021).

Eigenschaften

IUPAC Name

N,N-dimethyl-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O2S/c1-20(2)25(23,24)22-11-9-21(10-12-22)15-4-3-14(18-19-15)17-13-5-7-16-8-6-13/h3-8H,9-12H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIBBGHLRGCTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.